5-Ethynyl-4-fluoropyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
5-ethynyl-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H,(H2,9,10) |
InChI Key |
IXZYLRXTIRTNQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C(C=C1F)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 4 Fluoropyridin 2 Amine and Analogues
Strategies for Pyridine (B92270) Ring Functionalization
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. Compared to benzene (B151609), it is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org This inherent reactivity guides the strategies for introducing various functional groups onto the pyridine core.
Halogenation Reactions
Introducing halogen atoms onto the pyridine ring is a key step for further functionalization, as they can serve as leaving groups for nucleophilic substitution or as handles for cross-coupling reactions.
Direct Halogenation : Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and often results in mixtures of regioisomers. chemrxiv.org
Halogenation of Activated Pyridines : A more common strategy involves the halogenation of activated pyridine derivatives. For instance, pyridine N-oxides can be halogenated at the 4-position. The N-oxide group activates the ring towards electrophilic attack and can be subsequently removed. nih.gov
Directed Halogenation : Metalation-trapping sequences, often using directing groups, can achieve high regioselectivity. chemrxiv.org For example, phosphine (B1218219) reagents have been designed to be installed at the 4-position of pyridines as phosphonium (B103445) salts, which are then displaced by halide nucleophiles to yield 4-halopyridines. nih.gov
From Amino Precursors : Halogenated 2-aminopyridines and 2-aminopyrazines are valuable starting materials for synthesizing nitrogen heterocycles. thieme.de Efficient methods for the halogenation of 2-aminopyrazine (B29847) have been developed, yielding mono- or di-halogenated products depending on the amount of halogenating agent used. thieme.de Similarly, 2-aminopyrimidines can be halogenated in the presence of carbonates, oxides, or phosphates of metals like calcium, barium, and magnesium to produce 2-amino-5-halogenopyrimidines in high yields. google.com
Introduction of Amine Functionalities
The introduction of an amino group, particularly at the 2-position of the pyridine ring, is a fundamental transformation.
Chichibabin Reaction : This classic reaction involves the direct amination of pyridine at the 2-position using sodium amide, releasing a hydride ion. wikipedia.org However, the harsh conditions can limit its generality. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : A common and powerful method is the substitution of a leaving group, such as a halogen, at the 2-position with an amine nucleophile. nih.gov This is often facilitated by activating the pyridine ring, for example, by forming N-alkyl pyridinium (B92312) salts to enhance susceptibility to nucleophilic attack. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is also a widely used method for this transformation. nih.gov
From Pyridine N-Oxides : Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using reagents like Ts2O and t-BuNH2, followed by deprotection. This method offers high yields and excellent selectivity for the 2-position. researchgate.net
Phosphonium Salt Strategy : A method involving the conversion of pyridines into phosphonium salts, followed by reaction with sodium azide, provides a route to iminophosphoranes. These intermediates are versatile precursors to various nitrogen-containing groups, including amines. This strategy is highly regioselective, typically favoring the 4-position, but will aminate the 2-position if the 4-position is blocked. nih.gov
Synthesis of Ethynyl (B1212043) Substituted Pyridines
The introduction of an ethynyl group onto the pyridine scaffold is most commonly achieved through modern cross-coupling reactions, a cornerstone of contemporary organic synthesis.
Cross-Coupling Methodologies for Alkynes
The Sonogashira cross-coupling reaction is the premier method for forming a bond between a sp2-hybridized carbon (of an aryl or vinyl halide) and a sp-hybridized carbon (of a terminal alkyne). researchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. researchgate.net
The general catalytic cycle for the copper-cocatalyzed Sonogashira reaction is understood to involve:
Oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst.
Formation of a copper(I) acetylide.
Transmetalation of the acetylide group from copper to the palladium complex.
Reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for avoiding potential homocoupling of the alkyne (Glaser coupling) and simplifying purification. researchgate.netresearchgate.net These reactions often proceed via a different mechanism where the amine base plays a more direct role in the catalytic cycle. researchgate.net A wide range of functionalized alkynes can be coupled with halopyridines with high efficiency, tolerating sensitive functional groups like free alcohols and amines. soton.ac.uk
Specific Routes to 5-Ethynyl-4-fluoropyridin-2-amine Precursors
The synthesis of the target molecule, this compound, logically proceeds from a di-functionalized pyridine precursor, namely a 2-amino-4-fluoro-5-halopyridine, which can then undergo a Sonogashira coupling.
A key intermediate for the synthesis is 2-amino-4-fluoropyridine (B1287999). The synthesis of this precursor often starts from more readily available materials.
From 2-Pyridine Carboxylic Acid : One synthetic pathway starts with 2-pyridine carboxylic acid. This can be converted to 4-chloropyridine-2-amide through esterification, chlorination, and amidation. A subsequent Hofmann degradation reaction yields 2-amino-4-chloropyridine. guidechem.com A more recent method involves the direct conversion of 2-pyridine carboxylic acid to 4-fluoropyridine-2-carboxylic acid, which is then converted to 4-fluoropyridine-2-carboxamide and finally undergoes Hofmann degradation to give 2-amino-4-fluoropyridine. google.com
Halogen Exchange : An alternative and efficient route involves a halogen exchange reaction. 2-Amino-4-chloropyridine can be converted to 2-amino-4-fluoropyridine by heating with a fluoride (B91410) source like sodium fluoride in a solvent such as N,N-dimethylformamide (DMF), achieving high yields. chemicalbook.com
Once 2-amino-4-fluoropyridine is obtained, the next step would be the selective introduction of a halogen (e.g., bromine or iodine) at the 5-position to create the substrate for the final Sonogashira coupling. This halogenation would then be followed by the palladium-catalyzed coupling with a suitable ethynylating agent, such as trimethylsilylacetylene, followed by deprotection, to yield the final product, this compound.
A representative reaction scheme for the final step is shown below:
| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |
| 2-Amino-5-bromo-4-fluoropyridine | Terminal Alkyne (e.g., Ethynyltrimethylsilane) | Pd(PPh3)4, CuI, Amine Base (e.g., Et3N) | 5-((Trimethylsilyl)ethynyl)-4-fluoropyridin-2-amine |
Following the coupling reaction, a deprotection step (e.g., with a fluoride source like TBAF or a base like K2CO3 in methanol) would be required to remove the silyl (B83357) protecting group and afford the terminal alkyne.
Routes via 2-Amino-5-halopyridines
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.org This reaction is particularly relevant for the synthesis of this compound, starting from a 2-amino-5-halo-4-fluoropyridine precursor. The general transformation involves the coupling of a 5-halo-4-fluoropyridin-2-amine with a suitable ethynylating agent, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection of the silyl group. wikipedia.org
The reactivity of the halogen atom at the C-5 position of the pyridine ring is crucial for the success of the coupling reaction. The reactivity order for halogens in such palladium-catalyzed reactions is typically I > Br > Cl. wikipedia.org Therefore, 2-amino-5-iodo-4-fluoropyridine or 2-amino-5-bromo-4-fluoropyridine would be the preferred starting materials to ensure efficient coupling under milder conditions. libretexts.org For instance, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in moderate to excellent yields, demonstrating the feasibility of this approach for related substrates. scirp.org
Protecting Group Strategies in Synthesis
The presence of a primary amino group (–NH₂) on the pyridine ring necessitates the use of protecting groups to prevent undesired side reactions during the synthesis. libretexts.org The amino group is nucleophilic and can react with various reagents used in the coupling steps. Therefore, it must be temporarily masked with a protecting group that is stable to the reaction conditions and can be removed selectively later in the synthetic sequence.
Common protecting groups for the amino functionality include acyl groups (e.g., acetyl), carbamates (e.g., tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethyloxycarbonyl (Fmoc)), and silyl groups. creative-peptides.com The choice of the protecting group is critical and depends on its compatibility with the subsequent reaction conditions and the ease of its removal. For example, the Boc group is stable under basic conditions used in the Sonogashira coupling but can be readily cleaved under acidic conditions. creative-peptides.com In contrast, the Fmoc group is base-labile and might not be suitable if a strong base is required for the coupling reaction. creative-peptides.com
A common strategy involves the protection of the 2-amino group of the halopyridine starting material before the palladium-catalyzed coupling reaction. After the successful introduction of the ethynyl group at the 5-position, the protecting group is removed to yield the final product, this compound. nih.gov
Catalytic Systems and Reaction Conditions
The Sonogashira reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as PdCl₂(PPh₃)₂, Pd(OAc)₂, or Pd(CF₃COO)₂. libretexts.orgscirp.org The catalytic cycle involves the oxidative addition of the halopyridine to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (generated from the terminal alkyne and a copper(I) co-catalyst), and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. libretexts.org
The choice of ligands for the palladium catalyst is crucial for the efficiency of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and BINAP, are commonly employed to stabilize the palladium catalyst and modulate its reactivity. semanticscholar.orgresearchgate.net In some cases, N-heterocyclic carbene (NHC) ligands have also been used to generate highly active palladium catalysts. researchgate.net Copper(I) salts, typically copper(I) iodide (CuI), are often used as a co-catalyst to facilitate the formation of the copper acetylide intermediate, which enhances the rate of the reaction. organic-chemistry.orgscirp.org However, copper-free Sonogashira coupling protocols have also been developed. researchgate.net
Table 1: Representative Palladium Catalysts and Ligands for Sonogashira Coupling
| Catalyst/Precursor | Ligand | Co-catalyst |
| Pd(CF₃COO)₂ | PPh₃ | CuI |
| PdCl₂(PPh₃)₂ | - | CuI |
| Pd(OAc)₂ | BINAP | CuI |
| Pd₂(dba)₃ | Phosphine Ligands | CuI or None |
| Pd-PEPPSI complexes | NHC Ligands | None |
This table presents a selection of commonly used catalytic systems. The optimal system depends on the specific substrates and reaction conditions.
An amine base is an essential component of the Sonogashira reaction mixture. organic-chemistry.org It serves multiple purposes, including the deprotonation of the terminal alkyne to form the reactive acetylide species and scavenging the hydrogen halide generated during the reaction. organic-chemistry.org Common bases used for this purpose include triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), and piperidine. scirp.orgrsc.org
The choice of base can significantly influence the reaction outcome. The base should be sufficiently strong to deprotonate the alkyne but not so strong as to cause undesired side reactions. The solubility of the base in the reaction solvent is also an important consideration. In some cases, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) have been successfully employed, particularly in copper-free Sonogashira protocols. researchgate.netrsc.org The selection of the appropriate base is often determined empirically by screening different bases to optimize the yield of the desired product.
Table 2: Common Bases Used in Sonogashira Coupling Reactions
| Base | Type | Typical Application |
| Triethylamine (Et₃N) | Organic Amine | Standard Sonogashira reactions |
| Diisopropylethylamine (DIPEA) | Organic Amine | When a less nucleophilic base is required |
| Piperidine | Organic Amine | Often used in Fmoc deprotection and as a base |
| Potassium Carbonate (K₂CO₃) | Inorganic | Microwave-assisted and copper-free couplings |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | In protocols requiring a stronger inorganic base |
The selection of the base is crucial and can affect reaction efficiency and selectivity.
Structure Activity Relationship Sar Studies of 5 Ethynyl 4 Fluoropyridin 2 Amine Derivatives
Impact of Ethynyl (B1212043) Group Modification on Biological Activity
The ethynyl group at the 5-position of the pyridine (B92270) ring is a critical feature, often serving as a rigid linker to connect the core scaffold to other molecular fragments that occupy specific binding pockets in a target protein. Its linearity and electronic nature are key to its function.
In the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators, the ethynyl linker is a well-established motif. Classic mGluR5 negative allosteric modulators (NAMs) like MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) utilize a disubstituted alkyne structure to achieve high potency. nih.gov The ethynyl group positions a substituted aryl or heteroaryl ring in a specific orientation within the allosteric binding site. Modification or replacement of this linker typically has a profound impact on activity. For instance, saturation of the alkyne to an alkene or alkane would disrupt the rigid, linear geometry, leading to a loss of optimal interaction with the receptor and a significant decrease in potency.
Similarly, in the development of General Control Nonderepressible 2 (GCN2) kinase inhibitors, the ethynyl group on the pyridine or pyrimidine (B1678525) ring is crucial for positioning other parts of the molecule into the kinase active site. nih.govgoogle.com For example, in a series of sulfonamide-based GCN2 inhibitors, the ethynyl linker connects the pyridine core to a pyrimidine amine, and this specific linkage is essential for maintaining the inhibitory activity. google.com
Influence of Fluorine Substitution on Receptor Binding and Selectivity
The introduction of a fluorine atom at the 4-position of the pyridine ring has proven to be a highly effective strategy in drug design for modulating a compound's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size allow it to form favorable electrostatic interactions and alter the pKa of nearby functional groups without adding significant steric bulk.
In a series of mGluR5 negative allosteric modulators, analogs featuring a 5-fluoropyridin-2-yl amide group demonstrated superior in vivo pharmacokinetic profiles compared to those with other pyridine-based amides. nih.gov This improvement is often attributed to fluorine's ability to block potential sites of metabolism. Furthermore, fluorine can engage in specific interactions with receptor residues, enhancing binding affinity and selectivity. For example, subtle changes in halogen substitution can dramatically alter a compound's function; in one series of mGluR5 modulators, replacing a methyl group with a fluorine atom was sufficient to switch the compound's activity from a negative allosteric modulator (NAM) to a positive allosteric modulator (PAM). tandfonline.com
Role of Amine Position and Substitution on Pharmacological Profiles
The 2-amino group on the pyridine scaffold is a key interaction point, typically acting as a hydrogen bond donor. Its position and substitution pattern are vital for biological activity.
The necessity of the amino group is highlighted in studies of related heterocyclic scaffolds. For instance, in a series of mycobacterial ATP synthesis inhibitors, replacing a critical amino group with an ether linkage resulted in a complete loss of activity, indicating that the nitrogen atom is likely involved in a crucial interaction with the enzyme, possibly through hydrogen bonding. rsc.org
The position of the amine is also critical. The 2-aminopyridine (B139424) motif is a privileged structure in medicinal chemistry, known for its ability to form a bidentate hydrogen bond with a corresponding acceptor group on a target protein. researchgate.net Moving the amine to the 3- or 4-position would alter the geometry of these potential interactions, likely diminishing or abolishing activity.
Furthermore, substitution on the amine can modulate activity. While the primary amine (NH2) is often optimal, N-alkylation can be used to fine-tune properties like solubility or to probe for additional binding pockets. In many inhibitor classes, the 2-aminopyridine moiety is part of a larger amide linkage, as seen in mGluR5 modulators where it is acylated to form an N-(pyridin-2-yl)picolinamide structure. nih.gov In these cases, the nitrogen of the amide bond and the pyridine ring nitrogen work in concert to establish the key recognition elements.
Conformational Analysis and Molecular Recognition Elements
In the context of GCN2 kinase inhibitors, derivatives based on a related pyridine scaffold were found to adopt a "type I half" binding mode. nih.gov This specific conformation allows the inhibitor to access an allosteric pocket near the ATP binding site, leading to high potency and selectivity. nih.gov The planarity of the pyridine ring and the defined vector of the ethynyl group are essential for achieving this binding orientation.
Molecular modeling and X-ray crystallography studies of related modulators have identified key molecular recognition elements. For mGluR5 NAMs, interactions with specific residues such as tyrosine, serine, and threonine in the allosteric binding site located within the transmembrane domain are crucial. tandfonline.commdpi.com The aminopyridine portion of the molecule often forms hydrogen bonds, while the group attached to the ethynyl linker typically engages in hydrophobic or π-stacking interactions. The design of fused bicyclic systems based on similar scaffolds has been employed to lock the molecule into a pseudoaxial conformation that is believed to be the bioactive one, further highlighting the importance of conformational control. acs.org
Comparative SAR with Related Pyridine and Heteroaryl Scaffolds
The 5-ethynyl-4-fluoropyridin-2-amine scaffold is part of a broader family of heteroaryl compounds used to develop potent and selective drugs. Comparing its derivatives to analogs with different core structures provides valuable insights into the features that drive activity.
GCN2 is a kinase that regulates amino acid homeostasis and is a target for cancer therapy. nih.govnih.gov Medicinal chemistry efforts have identified potent GCN2 inhibitors based on a sulfonamide scaffold linked to a substituted pyridine or pyrimidine ring. nih.gov
One series of inhibitors utilized a pyridin-3-yl sulfonamide moiety. nih.gov Structure-based drug design, using a homology model of GCN2, led to the development of analogs with significantly enhanced potency. The key was to design molecules that could fit into the αC-helix allosteric pocket in a type I half binding mode. Modifications focused on the substituent attached to the sulfonamide. For instance, compound 4 in a published study showed moderate GCN2 inhibitory activity, which was significantly improved through synthetic modifications.
| Compound | GCN2 Enzymatic IC50 (nM) | GCN2 Cellular IC50 (nM) |
| Compound 4 | 720 | 3300 |
| GCN2iB | 2.4 | - |
Data sourced from multiple studies. nih.govcaymanchem.com
Another patent describes N-{4-[2-(2-aminopyrimidin-5-yl)ethynyl]-3-fluoropyridin-2-yl}-5-chloro-2-methoxypyridine-3-sulfonamide as a GCN2 inhibitor, demonstrating the direct use of the 4-fluoro-5-ethynylpyridine core linked to another heteroaromatic system. google.com
The metabotropic glutamate receptor 5 (mGluR5) is a well-established CNS drug target for various neurological and psychiatric disorders. annualreviews.orgacs.org The this compound scaffold frequently appears as the "amide tail" in potent mGluR5 NAMs. nih.gov
In the discovery of VU0424238, a clinical candidate, the N-(5-fluoropyridin-2-yl) amide was identified as a key component that conferred a superior pharmacokinetic profile compared to other amide analogs. nih.gov SAR studies explored modifications on the core picolinamide (B142947) structure and the ether-linked heteroaryl group.
Further studies on 4-(5-membered)heteroarylether-6-methylpicolinamide mGluR5 NAMs also utilized the 5-fluoropyridine amide tail. The potency of these compounds was found to be highly dependent on the substitutions on the core and the nature of the amide tail. For example, introducing a trifluoromethyl group to a pyrazole (B372694) core increased potency threefold when paired with the 5-fluoropyridine amide, but had no effect when paired with a different (4-methylthaizole) amide tail, highlighting cooperative effects in binding. acs.org
| Compound | Amide Tail | hmGlu5 IC50 (nM) |
| 22gA | 5-fluoropyridin-2-yl | 120 |
| 22iA | 5-fluoropyridin-2-yl | 325 |
| 22gB | 4-methylthiazol-2-yl | 26 |
| 22iB | 4-methylthiazol-2-yl | 28 |
Data from a study on heteroarylether picolinamide mGlu5 NAMs. acs.org
The subtlety of SAR in this class is remarkable. As mentioned earlier, minor structural changes can switch the pharmacological action from negative (NAM) to positive (PAM) allosteric modulation, demonstrating the sensitive nature of the ligand-receptor interaction within the allosteric site. tandfonline.com
Analogs as BACE1 Inhibitors
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a significant strategy in the potential treatment of Alzheimer's disease. nih.govdoi.org The 2-amino heterocycle motif, a key feature of this compound, is known to engage with the aspartyl dyad in the BACE1 active site. dundee.ac.uk This interaction has led to the design of potent, brain-penetrant inhibitors with improved physicochemical properties compared to earlier acylguanidine-based inhibitors. dundee.ac.uk
SAR studies have focused on optimizing the substituents on the pyridine ring and the ethynyl group to enhance BACE1 inhibitory activity and selectivity. For instance, the development of non-peptidic, small-molecule BACE1 inhibitors often involves a heterocyclic scaffold at the P2 position. nih.gov One notable analog, (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718), demonstrates the successful application of these principles, resulting in a potent BACE1 inhibitor. nih.gov
Further modifications, such as the incorporation of a 7-tetrahydropyran-2-yl (7-THP) A-ring at the P2' site of a chroman scaffold, have been explored to improve selectivity for BACE1 over Cathepsin D (CatD) due to differences in their active sites. dundee.ac.uk These studies underscore the importance of the aminopyridine core in achieving potent and selective BACE1 inhibition.
Table 1: BACE1 Inhibitory Activity of Selected Analogs
| Compound | Modification | BACE1 IC50 (nM) | Cellular Aβ Reduction |
|---|---|---|---|
| AMG-8718 | Spirocyclic oxazoline (B21484) fused with chromenopyridine | Potent inhibitor | Significant reduction |
| 7-THP Chroman Analog | Incorporation of 7-THP at P2' | 10-40 | 5-44 nM (cellular IC50) |
| Pyrazine-carboxamide 16 | Pyrimidyl replaced with carboxamide, 5,6-difluorophenyl at S1 | 0.7 | Robust brain Aβ reduction in rats |
Analogs as ATR Kinase Inhibitors
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. Aminopyrazine-isoxazole derivatives, which can be conceptually related to this compound through the shared aminopyridine core, have been developed as potent ATR inhibitors. google.com
The synthesis of these inhibitors often involves the coupling of a substituted aminopyrazine with a side chain containing an isoxazole (B147169) ring system. google.com The structural variations on the aminopyrazine and the phenyl group attached to the isoxazole are crucial for modulating the inhibitory potency and selectivity. While direct SAR data for this compound analogs as ATR inhibitors is not extensively detailed in the provided context, the general principles from related aminopyrazine inhibitors highlight the importance of the heterocyclic core in binding to the kinase.
Analogs as Equilibrative Nucleoside Transporter Inhibitors
Equilibrative nucleoside transporters (ENTs) are integral membrane proteins that facilitate the transport of nucleosides across cell membranes and are targets for various therapeutic interventions. nih.gov Research into inhibitors of ENTs has revealed that derivatives of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) show promise, with some analogs exhibiting selectivity for ENT2 over ENT1. frontiersin.organu.edu.au
SAR studies on FPMINT analogs have demonstrated that:
Replacement of the naphthalene (B1677914) moiety with a benzene (B151609) ring can abolish inhibitory activity against both ENT1 and ENT2. frontiersin.org
Substitution on this benzene ring is critical. A meta-chloro substituent restores ENT1 inhibition but not ENT2, while a meta-methyl or para-ethyl/oxymethyl group can restore activity against both transporters. frontiersin.org
A halogen on the fluorophenyl group attached to the piperazine (B1678402) ring is essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
One potent analog, compound 3c, was identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. frontiersin.org These findings indicate that specific substitutions on the aromatic rings of these complex molecules are key to modulating their potency and selectivity towards different ENT subtypes.
Table 2: ENT Inhibitory Activity of FPMINT Analogs
| Compound | Modification | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity |
|---|---|---|---|---|
| FPMINT | Naphthalene moiety | ~170 | ~30 | ENT2 (5.7-fold) |
| Compound 1b | Naphthalene replaced by m-chlorobenzene | 1.82 | No effect | ENT1 |
| Compound 1c | Naphthalene replaced by m-methylbenzene | 171.11 | 36.82 | ENT2 (4.6-fold) |
| Compound 1d | Naphthalene replaced by p-ethylbenzene | 0.59 | 77.12 | ENT1 (130-fold) |
Analogs with Antimalarial Activity
The search for new antimalarial drugs is critical due to the rise of drug-resistant strains of Plasmodium falciparum. researchgate.net Analogs of 2-aminopyridine have shown significant promise. Studies on 3,5-diaryl-2-aminopyridines revealed that replacing the pyridine core with a pyrazine (B50134) ring led to a novel series of analogs with potent oral antimalarial activity. nih.gov These compounds exhibited impressive in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum, with IC50 values in the nanomolar range (6-94 nM). nih.gov
Key SAR findings include:
The 2-amino group is crucial for activity; its replacement or substitution leads to a loss of antimalarial efficacy. nih.gov
The pyrazine core is a viable replacement for the pyridine core, leading to potent analogs. nih.gov
A frontrunner compound from the 3,5-diaryl-2-aminopyrazine series demonstrated complete cure in a P. berghei mouse model at an oral dose of 10 mg/kg administered four times. nih.gov
Further research into 4(1H)-pyridones, another class of antimalarials, has shown that introducing polar moieties and replacing lipophilic phenyl rings with pyridines can improve pharmacokinetic profiles without compromising the potent antimalarial activity. researchgate.net
Table 3: Antimalarial Activity of 2-Aminopyridine and Pyrazine Analogs
| Compound Series | Target Strains | In Vitro IC50 Range (nM) | In Vivo Efficacy |
|---|---|---|---|
| 3,5-Diaryl-2-aminopyrazines | P. falciparum K1, NF54 | 6-94 | Curative at 4x10 mg/kg (oral) in P. berghei model |
Pharmacological and Biological Research Perspectives on 5 Ethynyl 4 Fluoropyridin 2 Amine
Molecular Target Identification and Validation
While direct molecular targets for 5-Ethynyl-4-fluoropyridin-2-amine are not explicitly identified in the available literature, its structural components are present in inhibitors of several key enzymes. The aminopyridine core is a common feature in kinase inhibitors. For instance, various aminopyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK9. google.com Additionally, the ethynylpyridine structure is found in compounds targeting General Control Nonderepressible 2 (GCN2) kinase. google.com
Furthermore, compounds with a fluorinated pyridine (B92270) ring have been explored as inhibitors for a range of targets, including β-site amyloid precursor protein cleaving enzyme (BACE1) and Ataxia Telangiectasia and Rad3-related (ATR) kinase. nih.govepo.org The presence of the 2-aminopyridine (B139424) moiety is also critical for the activity of some negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more of these or related protein kinases or receptors.
In Vitro Pharmacological Characterization
Detailed in vitro pharmacological data for this compound is not publicly available. However, based on the activities of structurally similar compounds, we can infer potential areas of investigation.
Receptor Binding Affinity and Selectivity Assays
Research on mGlu5 NAMs highlights the importance of the aminopyridine scaffold. For example, compounds incorporating a 5-fluoropyridin-2-yl amide have demonstrated high affinity for mGlu5. nih.gov The binding affinity of these allosteric modulators is typically determined through radioligand binding assays. acs.org A hypothetical investigation of this compound would likely involve similar assays to determine its Ki value at mGlu5 and a panel of other receptors to assess its selectivity. nih.govnih.gov
Functional Assays for Modulatory Activity
Functional assays are crucial for characterizing the modulatory effects of a compound on its target. For GPCRs like mGlu5, common functional assays include measuring changes in intracellular calcium levels (Ca2+ mobilization), inositol (B14025) monophosphate accumulation, and downstream signaling events like the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govacs.orgacs.org Receptor internalization studies are also employed to understand the long-term effects of ligand binding. nih.gov Should this compound target a GPCR, these assays would be essential to determine if it acts as an agonist, antagonist, or allosteric modulator.
Enzyme Inhibition Kinetics and Mechanism of Action
The structural similarity of this compound to known enzyme inhibitors suggests that it could be investigated for activity against several enzymes.
GCN2: Ethynylpyridine derivatives have been identified as GCN2 kinase inhibitors. google.com A novel GCN2 inhibitor, AST-0513, demonstrated an IC50 value of 15 nmol/L. nih.gov
BACE1: A complex BACE1 inhibitor containing a 2-fluoropyridin-3-yl group, AMG-8718, has been developed. nih.govacs.orgmedkoo.com This compound showed potent BACE1 inhibition. acs.org
ATR Kinase: ATR inhibitors are being explored for cancer therapy. epo.orggoogle.comgoogleapis.com The core structures of some ATR inhibitors feature aminopyrazine or related heterocycles. google.com
Equilibrative Nucleoside Transporters (ENTs): While not enzymes, ENTs are critical for nucleoside transport. tocris.comebi.ac.uk Some ENT inhibitors feature complex nitrogen-containing heterocyclic systems. nih.govnih.govanu.edu.au
Enzyme inhibition kinetics studies would be necessary to determine the IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive) of this compound against these potential targets.
Table 1: Potential Enzyme/Transporter Targets and Relevant Inhibitor Data
| Target | Related Inhibitor Example | Reported Potency (IC50/Ki) | Source |
|---|---|---|---|
| GCN2 Kinase | AST-0513 | 15 nmol/L | nih.gov |
| BACE1 | AMG-8718 | Potent inhibitor | acs.org |
| ATR Kinase | Various aminopyrazine derivatives | Data not specified | google.com |
Metabolic Stability in Biological Systems
The metabolic stability of a compound is a critical factor in its potential as a drug candidate. This is often assessed using in vitro systems such as liver microsomes and hepatocytes. sci-hub.se For instance, the metabolic stability of some biaryl derivatives has been evaluated in human liver microsomes. sci-hub.se The presence of the fluorine atom in this compound could potentially influence its metabolic profile, as fluorination is a common strategy to block metabolic sites and improve stability. nih.gov
Transporter Recognition Studies
Drug transporters can significantly impact the absorption, distribution, and excretion of a compound. Studies on BACE1 inhibitors have considered P-glycoprotein (Pgp) recognition as an important parameter. acs.org Similarly, the interaction of potential drug candidates with equilibrative nucleoside transporters (ENTs) is an area of active research. nih.govanu.edu.au Investigating whether this compound is a substrate or inhibitor of key drug transporters would be a necessary step in its preclinical characterization.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) |
| AST-0513 |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) |
Preclinical Pharmacodynamics and Efficacy Studies (in relevant in vitro models)
Assessment of Target Engagement and Efficacy in Cellular Models
The evaluation of a compound's interaction with its intended biological target within a cellular context is a critical step in drug discovery. Cellular target engagement assays provide a more physiologically relevant environment than cell-free enzymatic assays, offering insights into properties like cell permeability and non-specific protein binding which can influence a compound's efficacy. researchgate.net For compounds like this compound, which are often investigated as modulators of receptors such as the metabotropic glutamate receptor 5 (mGlu5), cellular assays are indispensable. acs.orgmdpi.comacs.org
In the context of mGlu5, a G protein-coupled receptor (GPCR), target engagement is frequently assessed through calcium mobilization assays in engineered cell lines, such as HEK293 cells, that express the receptor. acs.org These assays measure the antagonist or negative allosteric modulator (NAM) activity of a compound by its ability to inhibit the intracellular calcium release induced by an agonist like glutamate. acs.orgacs.org For instance, related pyridine-containing compounds have demonstrated potent inhibition of mGlu5 in such cellular systems. acs.org
Furthermore, advanced techniques like the NanoBRET assay can be employed to quantify target engagement in living cells. This technology has been successfully used to assess the intracellular engagement of various enzyme inhibitors and could be adapted for receptor ligands. researchgate.netacs.org The ability of a compound to effectively engage its target in a cellular setting is a strong predictor of its potential in vivo activity. researchgate.net
The following table summarizes key findings from cellular assays for related compounds, illustrating the methodologies used to assess target engagement and efficacy.
| Compound Class | Assay Type | Cell Line | Key Parameter Measured | Typical Results |
| Pyridyl Pyrimidine (B1678525) Derivatives | Cellular Polyploidy Assay | - | Induction of polyploidy (AurB inhibitory phenotype) | Active compounds induce polyploidy at nanomolar concentrations. acs.org |
| Aminopyrimidine Derivatives | Cellular Potency Assay | - | Inhibition of cellular processes | Modifications can lead to significant improvements in cellular potency. acs.org |
| Pyridine-containing mGlu5 Modulators | Calcium Mobilization Assay | Human mGlu5-HEK293A cells | IC50 (inhibition of glutamate response) | Potent compounds exhibit low nanomolar IC50 values. acs.orgacs.org |
| Various Kinase Inhibitors | NanoBRET Target Engagement Assay | Live cells | Percent occupancy of the target kinase | Highly selective compounds show high occupancy for the intended target with minimal off-target engagement. acs.org |
Investigation of Allosteric Modulation Principles
Allosteric modulation represents a sophisticated mechanism of drug action where a ligand binds to a site on the receptor distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This can lead to either a potentiation (Positive Allosteric Modulator, PAM) or an inhibition (Negative Allosteric Modulator, NAM) of the receptor's response to its natural agonist. nih.gov This approach often yields greater subtype selectivity compared to orthosteric ligands, a highly desirable property in drug development. acs.orgnih.gov
The metabotropic glutamate receptors, including mGlu5, are a prime example of receptors that are amenable to allosteric modulation. acs.orgnih.gov Extensive research has focused on identifying both PAMs and NAMs for mGlu5 due to their therapeutic potential in a range of central nervous system (CNS) disorders. acs.orgacs.orgnih.gov this compound belongs to a chemical space that has been explored for mGlu5 allosteric modulators. acs.orgmdpi.com
The principles of allosteric modulation are investigated through a combination of in vitro functional assays, radioligand binding studies, and computational modeling. Functional assays, such as the calcium mobilization assay mentioned previously, can distinguish between PAMs and NAMs by observing whether the compound enhances or diminishes the effect of the endogenous agonist. acs.orgacs.org Radioligand binding assays with probes that bind to the allosteric site can confirm that a compound interacts with this site and can be used to determine its binding affinity (Ki). nih.gov
Structural and computational studies have been instrumental in elucidating the binding modes of allosteric modulators within the 7-transmembrane (7TM) domain of mGlu receptors. mdpi.com These studies have revealed that even closely related allosteric modulators can bind to overlapping but not identical sites, which can have significant implications for their pharmacological profiles. mdpi.comresearchgate.net For example, a single "magic methyl" group addition to a core scaffold has been shown to switch the pharmacology from a PAM to a NAM. acs.org
The following table outlines the key characteristics of allosteric modulators and the methods used to investigate them.
| Characteristic | Investigational Method | Example Finding |
| Mode of Action (PAM vs. NAM) | In vitro functional assays (e.g., calcium mobilization) | A compound can be identified as a PAM if it potentiates the agonist response, or a NAM if it inhibits it. acs.orgacs.org |
| Binding Site | Radioligand displacement assays using an allosteric site radioligand | Competition with a known allosteric radioligand confirms binding to the allosteric site. nih.gov |
| Binding Affinity (Ki) | Radioligand binding assays | Compounds can exhibit a wide range of affinities, with potent modulators having Ki values in the low nanomolar range. nih.gov |
| Selectivity | Screening against other receptor subtypes | Allosteric modulators often show high selectivity for a specific receptor subtype (e.g., >900-fold for mGlu5 over other mGlu receptors). nih.gov |
| Binding Mode | Computational docking and molecular dynamics simulations, guided by mutagenesis data and crystal structures | Specific amino acid residues within the 7TM domain are crucial for the binding of allosteric modulators. mdpi.com |
Radioligand Development and Imaging Applications
The development of radiolabeled analogues of pharmacologically active compounds is crucial for their use in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. PET allows for the visualization and quantification of biological processes in vivo, making it an invaluable tool in both clinical diagnostics and drug development. researchgate.net
Synthesis of Radiolabeled Analogues (e.g., for Positron Emission Tomography imaging)
The synthesis of radiolabeled compounds for PET imaging typically involves the incorporation of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t₁/₂ ≈ 109.7 min), into the molecule of interest. researchgate.netnih.gov The choice of radionuclide is often dictated by the desired imaging time frame and the complexity of the radiosynthesis. nih.gov Due to its longer half-life, ¹⁸F is particularly suitable for multi-step syntheses and allows for longer imaging studies. researchgate.net
For compounds containing a fluorine atom, such as this compound, direct labeling with ¹⁸F is a viable strategy. This is often achieved through a nucleophilic aromatic substitution (SₙAr) reaction, where a nitro or other suitable leaving group on a precursor molecule is displaced by [¹⁸F]fluoride. acs.org For instance, the radiosynthesis of ¹⁸F-AZD9272, a related mGluR5 radioligand, was accomplished by the nucleophilic substitution of a nitro-precursor. acs.org
Alternatively, indirect labeling methods using ¹⁸F-labeled prosthetic groups are employed, especially for complex biomolecules that are sensitive to harsh reaction conditions. researchgate.netnih.govmdpi.com These methods involve the synthesis of a small, reactive ¹⁸F-labeled molecule that can then be conjugated to the target molecule under mild conditions. mdpi.com
The following table provides examples of radiolabeling strategies for PET imaging agents.
| Radiolabeling Strategy | Radionuclide | Precursor Type | Reaction Conditions | Application |
| Direct Nucleophilic Aromatic Substitution | ¹⁸F | Nitro- or other activated precursor | High temperature, aprotic solvent (e.g., DMSO, DMF) | Synthesis of small molecule PET radioligands like ¹⁸F-AZD9272. acs.org |
| Copper-Mediated Radiofluorination | ¹⁸F | Boronic acid pinacol (B44631) ester precursor | Copper catalyst | Synthesis of various ¹⁸F-labeled compounds. ethz.ch |
| Indirect Labeling via Prosthetic Group | ¹⁸F | Alkyne- or azide-functionalized precursor | Click chemistry (CuAAC or SPAAC) | Labeling of peptides and other biomolecules. mdpi.comresearchgate.net |
| Direct C-11 Methylation | ¹¹C | Desmethyl precursor | [¹¹C]Methyl iodide or [¹¹C]methyl triflate | Synthesis of ¹¹C-labeled radioligands like [¹¹C]YM-202074. researchgate.net |
In Vitro Radioligand Binding and Displacement Studies
Before a radiolabeled compound can be used for in vivo imaging, its binding characteristics must be thoroughly evaluated in vitro. nih.gov Radioligand binding assays are fundamental to this process, providing quantitative measures of a ligand's affinity for its target and the density of those targets in a given tissue. nih.govperceptive.com
Saturation binding assays are performed by incubating tissue homogenates or cell preparations with increasing concentrations of the radioligand. nih.gov This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density. perceptive.com
Competition binding assays, also known as displacement studies, are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for the receptor. nih.gov In these experiments, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is a measure of its binding affinity. nih.gov
Autoradiography is a technique that uses radiolabeled ligands to visualize the anatomical distribution of receptors in tissue sections. nih.gov This method provides high-resolution images of receptor localization and can be used to confirm the specific binding of a new radioligand to target-rich regions. ethz.chresearchgate.net
The table below summarizes the key in vitro radioligand binding assays and their outputs.
| Assay Type | Purpose | Key Parameters Determined | Example Application |
| Saturation Binding Assay | To determine the affinity and density of receptors for a radioligand. | Kd (Equilibrium dissociation constant), Bmax (Maximum binding site density) | Characterizing a new PET radioligand in brain tissue homogenates. perceptive.com |
| Competition (Displacement) Assay | To determine the affinity of an unlabeled compound for a receptor. | IC50 (Half-maximal inhibitory concentration), Ki (Inhibition constant) | Assessing the potency of a series of new drug candidates at a specific receptor. ethz.ch |
| Kinetic Assay | To measure the rates of association and dissociation of a radioligand. | kon (Association rate constant), koff (Dissociation rate constant) | Understanding the binding kinetics of a novel radioligand. perceptive.com |
| In Vitro Autoradiography | To visualize the anatomical distribution of receptors in tissue sections. | Qualitative and quantitative assessment of specific binding in different tissue regions. | Confirming the specific binding of a new mGluR1 radioligand to receptor-rich areas like the cerebellum and thalamus. researchgate.net |
Receptor Occupancy Quantification in Preclinical Models
A primary application of PET imaging in drug development is the in vivo quantification of receptor occupancy by a therapeutic drug candidate. nih.gov Receptor occupancy studies are essential for establishing the relationship between the dose of a drug and its engagement with the target in the brain, which is critical for guiding dose selection in clinical trials. nih.govacs.orgresearchgate.net
These studies typically involve a baseline PET scan with the radioligand to measure the initial receptor availability, followed by administration of the unlabeled drug at various doses. nih.gov Subsequent PET scans are then performed to measure the displacement of the radioligand by the drug. The percentage of receptors occupied by the drug at a given dose can then be calculated. nih.gov
For example, in preclinical studies with non-human primates, dose-dependent receptor occupancy of the P2X7 receptor by a novel antagonist was demonstrated using the PET radioligand ¹⁸F-JNJ-64413739. nih.gov Similarly, imaging studies with a known mGlu5 PET ligand have been used to determine the receptor occupancy of novel mGlu5 NAMs in rats and baboons. nih.govresearchgate.net These studies provide crucial information on the in vivo potency of a drug and help to predict a therapeutically relevant dose range. nih.gov
The following table illustrates the application of PET in quantifying receptor occupancy.
| Drug Candidate | PET Radioligand | Preclinical Model | Key Finding |
| JNJ-54175446 (P2X7 antagonist) | ¹⁸F-JNJ-64413unlabeled | Rhesus monkeys | Dose-dependent receptor occupancy, with a 2.5 mg/kg intravenous dose resulting in 60% occupancy. nih.gov |
| VU0424238 (mGlu5 NAM) | Known mGlu5 PET ligand | Rats and baboons | 50% receptor occupancy was achieved at an oral dose of 0.8 mg/kg in rats and an intravenous dose of 0.06 mg/kg in baboons. nih.govresearchgate.net |
| CP-101,606 (GluN2B antagonist) | [¹⁸F]PF-NB1 | Wistar rats | The binding of the radioligand was specifically blocked by the antagonist in a dose-dependent manner. ethz.ch |
Computational Chemistry and Structural Biology of 5 Ethynyl 4 Fluoropyridin 2 Amine Systems
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 5-Ethynyl-4-fluoropyridin-2-amine, to the active site of a target protein.
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a force field that estimates the binding energy. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the 2-amino group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen and the fluorine atom can act as hydrogen bond acceptors. The ethynyl (B1212043) group can participate in various interactions, including pi-stacking and hydrophobic interactions.
Molecular docking studies on similar pyridine derivatives have demonstrated their potential to inhibit various enzymes, such as kinases and proteases, by forming specific interactions with active site residues. nih.govnih.govmdpi.comorientjchem.orgtubitak.gov.tr For instance, the pyridine nitrogen often forms a crucial hydrogen bond with a backbone amide proton of the protein hinge region in kinases.
To illustrate the type of data generated from molecular docking studies, the following hypothetical table outlines potential interactions between this compound and a generic kinase active site.
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | 2-Amino group (donor) | Asp145 (acceptor) | 2.8 |
| Hydrogen Bond | Pyridine Nitrogen (acceptor) | Cys85 (donor) | 3.1 |
| Hydrophobic Interaction | Ethynyl group | Leu25 | 3.5 |
| Halogen Bond | 4-Fluoro group | Gly84 (backbone C=O) | 3.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For the this compound-protein complex, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Identify and characterize the role of water molecules in mediating ligand-protein interactions. acs.orgnih.govfu-berlin.de
Calculate the binding free energy, which provides a more accurate estimation of the ligand's affinity.
Reveal allosteric effects, where binding at one site influences the conformation and activity at a distant site.
Simulations of protein-ligand complexes often involve running the simulation for tens to hundreds of nanoseconds to observe significant conformational changes. nih.govmdpi.comudel.edustrath.ac.uk The analysis of the MD trajectory can provide valuable insights into the mechanism of inhibition and guide the design of more potent inhibitors.
A hypothetical representation of data from an MD simulation is shown below, indicating the stability of key interactions over the simulation time.
| Interaction | Occupancy (%) | Average Distance (Å) |
| H-bond: 2-Amino - Asp145 | 95.2 | 2.9 ± 0.2 |
| H-bond: Pyridine N - Cys85 | 88.5 | 3.2 ± 0.3 |
| Hydrophobic: Ethynyl - Leu25 | 75.1 | 3.8 ± 0.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.gov By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead compounds.
For a series of analogs of this compound, various molecular descriptors can be calculated, such as:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular weight, volume, surface area.
Hydrophobic descriptors: LogP, molar refractivity.
Topological descriptors: Connectivity indices, shape indices.
A statistical model, such as multiple linear regression (MLR) or partial least squares (PLS), is then developed to correlate these descriptors with the experimentally determined biological activity (e.g., IC50). A robust QSAR model for aminopyridine derivatives would allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. worldscientific.com
An example of a simplified QSAR equation for a series of kinase inhibitors could be:
pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + 3.2
This equation is for illustrative purposes only.
Pharmacophore Modeling and Virtual Screening Strategies
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. dovepress.comcsmres.co.ukdergipark.org.tr Pharmacophore modeling involves identifying a common set of features, such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, from a set of active molecules. nih.gov
This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired features in the correct spatial arrangement. This process, known as virtual screening, is a powerful tool for identifying novel scaffolds for drug discovery. For this compound, a pharmacophore model could be generated based on its key interaction features, which could then be used to find other compounds with the potential to bind to the same target.
The features of a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold are presented below.
| Feature | Type | Position (x, y, z) | Radius (Å) |
| 1 | H-bond Donor | (1.2, 3.4, -0.5) | 1.0 |
| 2 | H-bond Acceptor | (-2.1, 1.0, 0.2) | 1.0 |
| 3 | Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |
| 4 | Hydrophobic | (3.5, -1.2, 1.1) | 1.2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Design of Novel Analogues
The insights gained from molecular docking, MD simulations, QSAR, and pharmacophore modeling can be integrated into a rational drug design strategy to create novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govscilit.comacs.orgrsc.orgnih.gov
Computational design strategies may involve:
Scaffold hopping: Replacing the pyridine core with other heterocyclic systems while maintaining the key pharmacophoric features.
Fragment-based design: Growing or linking small molecular fragments within the active site to generate novel inhibitors.
Bioisosteric replacement: Substituting functional groups with other groups that have similar physicochemical properties to improve potency or reduce toxicity. For example, the ethynyl group could be replaced with other small, rigid linkers.
The designed analogues can then be virtually evaluated using the same computational tools to predict their binding affinity and other properties before committing to chemical synthesis.
Protein-Ligand Complex Analysis (e.g., Allosteric Site Interactions)
A detailed analysis of the protein-ligand complex can reveal not only the interactions within the primary binding site (orthosteric site) but also potential interactions with allosteric sites. Allosteric sites are distinct from the active site, and ligand binding to these sites can modulate the protein's activity.
Computational methods can be used to identify potential allosteric sites on a target protein. For instance, MD simulations can reveal "hot spots" on the protein surface where the binding of a small molecule could induce conformational changes that affect the active site. The fluorine atom in this compound can be a particularly interesting probe for protein-ligand interactions due to its unique electronic properties, potentially participating in non-canonical interactions like halogen bonds. nih.govresearchgate.net
The analysis of protein-ligand interactions can be enhanced by techniques such as:
Interaction fingerprinting: A method to systematically characterize and compare the interaction patterns of different ligands with a protein.
Water analysis: Identifying conserved water molecules in the binding site that can be displaced or utilized to improve ligand binding. acs.orgnih.govfu-berlin.de
Understanding the full spectrum of interactions between this compound and its target protein, including potential allosteric modulation, is crucial for the development of highly specific and effective therapeutic agents.
Future Directions and Research Gaps for 5 Ethynyl 4 Fluoropyridin 2 Amine
Exploration of Undiscovered Biological Activities
The true therapeutic potential of 5-ethynyl-4-fluoropyridin-2-amine and its derivatives may extend far beyond their currently understood applications. The unique combination of a reactive ethynyl (B1212043) group, a hydrogen-bonding aminopyridine core, and a strategically placed fluorine atom suggests a wide range of possible interactions with biological macromolecules.
Future research should prioritize comprehensive biological screening to uncover novel activities. High-throughput screening (HTS) campaigns against diverse target classes, including G protein-coupled receptors (GPCRs), ion channels, and enzymes from various families, could reveal unexpected therapeutic opportunities. nih.gov For instance, substituted aminopyridines have shown activity as neuropeptide FF receptor antagonists, suggesting a potential role in pain modulation. google.com Furthermore, the structural alerts within the molecule warrant investigation into its potential as an inhibitor of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. google.com The 2-aminopyridine (B139424) moiety is a key structural core in many medicinally important compounds, highlighting the broad potential for biological activity. researchgate.net
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Rationale | Potential Therapeutic Area |
| Kinases | The aminopyridine scaffold is a known kinase-binding motif. | Oncology, Inflammation |
| GPCRs | Substituted pyridines have shown activity at various GPCRs. google.com | Neurology, Psychiatry |
| Ion Channels | Aminopyridines are known to modulate K+ channels. researchgate.net | Neurology, Cardiology |
| Aspartyl Proteases | The core structure could be adapted to target enzymes like BACE1 or Cathepsin D. nih.gov | Neurodegenerative Diseases |
| Viral Proteins | Heterocyclic compounds are a rich source of antiviral agents. nih.gov | Infectious Diseases |
Development of Advanced Synthetic Routes
While methods for the synthesis of substituted aminopyridines exist, the development of more advanced, efficient, and scalable synthetic routes for this compound and its analogs is crucial for facilitating further research and potential commercialization. researchgate.net Current multistep syntheses can be resource-intensive and may not be amenable to the rapid generation of diverse compound libraries. rsc.org
Future efforts should focus on:
Late-Stage Functionalization: Developing methods for the direct introduction of the ethynyl and fluoro groups onto a pre-formed aminopyridine core would significantly streamline synthesis and allow for rapid diversification. nih.govnih.gov
Novel Catalytic Systems: Exploring new palladium, copper, or other transition-metal catalysts could lead to more efficient cross-coupling reactions for the introduction of the ethynyl group. acs.org
Flow Chemistry: The application of continuous flow technologies could offer improved safety, scalability, and efficiency for key synthetic steps.
Enzymatic Synthesis: Biocatalytic methods, using enzymes such as P450s or transaminases, could provide highly selective and environmentally friendly routes to chiral derivatives. nih.gov
Application in Novel Therapeutic Areas
The known and potential biological activities of this compound derivatives suggest their applicability in a range of therapeutic areas beyond those initially explored.
Neurodegenerative Diseases: The structural similarity of aminopyridines to compounds targeting β-secretase (BACE1) and metabotropic glutamate (B1630785) receptors (mGluRs) suggests a potential role in Alzheimer's disease and Parkinson's disease. nih.govnih.govacs.orgdundee.ac.uk For example, mGluR5 negative allosteric modulators (NAMs) have been investigated for conditions like Fragile X syndrome and levodopa-induced dyskinesia in Parkinson's disease. nih.govresearchgate.net
Inflammatory and Autoimmune Diseases: The potential for kinase inhibition suggests that derivatives could be developed as treatments for rheumatoid arthritis, psoriasis, or inflammatory bowel disease. nih.gov
Infectious Diseases: The aminopyridine scaffold is present in some anti-malarial agents, indicating a potential avenue for developing new treatments for parasitic infections. google.com The broad utility of heterocyclic compounds in antiviral drug discovery also warrants investigation. nih.gov
Oncology: As a versatile scaffold, it can be elaborated to target various cancer-related proteins. The development of selective kinase inhibitors or modulators of other cancer pathways is a promising direction. google.com
Integration of Multiscale Computational and Experimental Approaches
To accelerate the drug discovery process and gain deeper insights into the mechanism of action of this compound derivatives, a synergistic approach combining computational modeling and experimental validation is essential. mdpi.com
Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of derivatives to various protein targets, helping to prioritize compounds for synthesis and testing. mdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities, guiding the design of more potent and selective molecules.
In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with unfavorable pharmacokinetic profiles.
Mechanism Elucidation: Combining computational predictions with experimental techniques like X-ray crystallography and cryo-electron microscopy can provide a detailed, atomic-level understanding of how these compounds interact with their biological targets. researchgate.net
Design of Targeted Degraders and PROTACs
The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery, and the unique structure of this compound makes it an intriguing candidate for the development of proteolysis-targeting chimeras (PROTACs). nih.govcas.org PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov
The ethynyl group on the this compound scaffold could serve as a "warhead" to bind to a protein of interest. nih.gov This warhead could then be connected via a chemical linker to a ligand that binds an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). nih.gov
Future research in this area should focus on:
Warhead Optimization: Modifying the aminopyridine core to enhance its affinity and selectivity for specific proteins of interest.
Linker Design: Systematically varying the length, composition, and attachment points of the linker to optimize the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient degradation. nih.gov
Broadening the Scope: Exploring the use of this scaffold to target proteins previously considered "undruggable" due to the lack of a functional active site. nih.gov The ability of PROTACs to degrade entire proteins, rather than just inhibiting their function, offers a significant advantage. pelagobio.com
Table 2: Components of a Hypothetical PROTAC Based on this compound
| PROTAC Component | Function | Example from Scaffold | Corresponding Moiety |
| Warhead Ligand | Binds to the Protein of Interest (POI) | This compound | Binds to POI |
| Linker | Connects the warhead and E3 ligase ligand | Polyethylene glycol (PEG), alkyl chain | Provides optimal spacing |
| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase | Thalidomide analog, VHL ligand | Recruits E3 Ligase (e.g., CRBN, VHL) |
By systematically pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and chemical tools.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Ethynyl-4-fluoropyridin-2-amine, and how can purity be optimized?
- Methodological Answer : The synthesis of fluorinated pyridines often involves nucleophilic substitution or fluorination of precursor compounds. For example, fluorinated pyridine derivatives like 3,5-difluoro-4-methylpyridin-2-amine are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by functional group transformations . To optimize purity, column chromatography (e.g., silica gel) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine substitution patterns, while NMR resolves amine and ethynyl protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects ethynyl C≡C stretches (~2100 cm) and NH vibrations.
Cross-referencing with computational predictions (e.g., ACD/Labs Percepta) enhances structural validation .
Q. How does the fluorine substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer : Fluorine’s electronegativity enhances thermal stability but may increase sensitivity to hydrolysis. Store under inert atmospheres (N/Ar) at 2–8°C in amber vials. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products like de-fluorinated byproducts .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in fluoropyridine derivatives during cross-coupling reactions?
- Methodological Answer : Steric hindrance from the ethynyl group and electronic effects of fluorine can alter regioselectivity in Suzuki-Miyaura or Sonogashira couplings. Computational modeling (DFT) evaluates transition states to rationalize discrepancies. For instance, fluorine’s electron-withdrawing effect may deactivate the pyridine ring, requiring Pd/XPhos catalysts for efficient coupling .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : A 2 factorial design tests variables (temperature, catalyst loading, solvent polarity). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temp. | 60°C | 100°C |
| Catalyst | 5 mol% | 10 mol% |
| Solvent | DMF | THF |
| Response surface methodology (RSM) identifies optimal conditions, minimizing byproduct formation . |
Q. What strategies resolve contradictions in biological activity data for fluorinated pyridine analogs?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., ethynyl vs. methyl) on target binding using molecular docking.
- Meta-Analysis : Aggregate data from PubChem or patent literature (e.g., EP 4374877A2) to identify trends in IC values .
- Experimental Replication : Standardize assays (e.g., kinase inhibition) with positive/negative controls to isolate compound-specific effects .
Q. How do computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer : Tools like ACD/Labs Percepta predict logP, solubility, and metabolic stability. Molecular dynamics simulations assess membrane permeability (e.g., Caco-2 cell models). Validate predictions with in vitro ADME assays (e.g., microsomal stability tests) .
Methodological Challenges and Solutions
Q. How to address low yields in the introduction of the ethynyl group?
- Methodological Answer : Ethynylation via Sonogashira coupling often suffers from Pd catalyst deactivation. Use PdCl(PPh) with CuI co-catalyst in degassed THF/triethylamine. Purge solvents with N to exclude O, and monitor reaction progress via GC-MS .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
